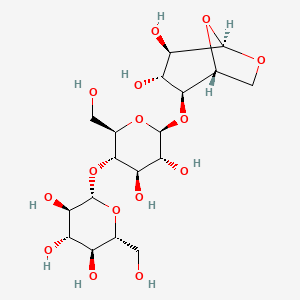
1,6-Anhydro-b-D-cellotriose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Anhydro-β-D-cellotriose is a carbohydrate derivative that belongs to the class of cellooligosaccharides. It is composed of three glucose units linked by β-1,4-glycosidic bonds, with an anhydro bridge between the first and sixth carbon atoms of the terminal glucose unit.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Anhydro-β-D-cellotriose can be synthesized through the fast pyrolysis of cellulose. This method involves the thermal decomposition of cellulose at high temperatures in the absence of oxygen, leading to the formation of various anhydro-sugars, including 1,6-Anhydro-β-D-cellotriose . Another method involves the enzymatic hydrolysis of cellulose using specific cellulases that target the β-1,4-glycosidic bonds .
Industrial Production Methods
Industrial production of 1,6-Anhydro-β-D-cellotriose primarily relies on the enzymatic hydrolysis of lignocellulosic biomass. This process involves the use of acid-based or enzyme-based hydrolysis to break down cellulose into smaller oligosaccharides, including 1,6-Anhydro-β-D-cellotriose . The enzyme-based method is preferred due to its milder reaction conditions and higher specificity .
Análisis De Reacciones Químicas
Types of Reactions
1,6-Anhydro-β-D-cellotriose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under specific conditions using common reagents.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 1,6-Anhydro-β-D-cellotriose, leading to the formation of corresponding carboxylic acids.
Reduction: Reducing agents like sodium borohydride can reduce the compound to its corresponding alcohols.
Substitution: Substitution reactions can be carried out using halogenating agents to introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 1,6-Anhydro-β-D-cellotriose, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
1,6-Anhydro-β-D-cellotriose has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,6-Anhydro-β-D-cellotriose involves its interaction with specific enzymes, such as cellulases. These enzymes cleave the β-1,4-glycosidic linkages, leading to the breakdown of the compound into smaller glucose units . The molecular targets include the active sites of cellulases, where the hydrolysis of glycosidic bonds occurs .
Comparación Con Compuestos Similares
Similar Compounds
Cellobiose: A disaccharide composed of two glucose units linked by a β-1,4-glycosidic bond.
Cellotetraose: A tetrasaccharide composed of four glucose units linked by β-1,4-glycosidic bonds.
Cellopentaose: A pentasaccharide composed of five glucose units linked by β-1,4-glycosidic bonds.
Uniqueness
1,6-Anhydro-β-D-cellotriose is unique due to the presence of the anhydro bridge between the first and sixth carbon atoms of the terminal glucose unit. This structural feature imparts distinct chemical and physical properties to the compound, making it valuable for various applications .
Propiedades
Fórmula molecular |
C18H30O15 |
|---|---|
Peso molecular |
486.4 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[[(1R,2S,3R,4R,5R)-3,4-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-2-yl]oxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C18H30O15/c19-1-4-7(21)8(22)11(25)17(29-4)32-14-5(2-20)30-18(13(27)10(14)24)33-15-6-3-28-16(31-6)12(26)9(15)23/h4-27H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16-,17+,18+/m1/s1 |
Clave InChI |
DVECZTMWKIBIIN-CSHPIKHBSA-N |
SMILES isomérico |
C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
SMILES canónico |
C1C2C(C(C(C(O1)O2)O)O)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086283.png)
![methyl (2E)-3-{1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoate](/img/structure/B14086288.png)


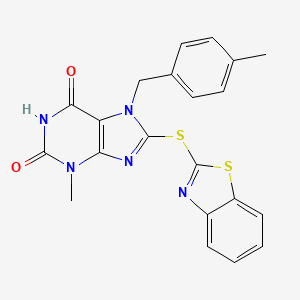
![Quinolino[3,2,1-de]acridine-5,9-dione](/img/structure/B14086303.png)
![2-(2-Hydroxyethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086306.png)
![4-(4-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086309.png)
![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086312.png)
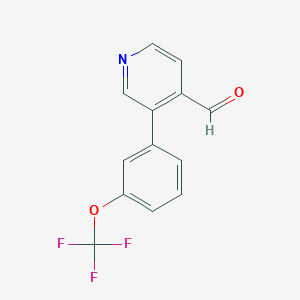
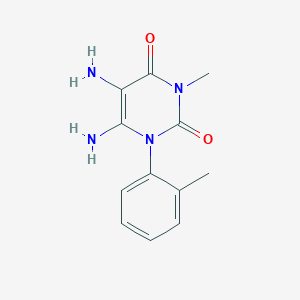

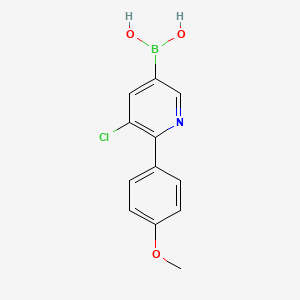
![5-(furan-2-ylmethyl)-3-(2-hydroxyphenyl)-4-(4-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086345.png)
